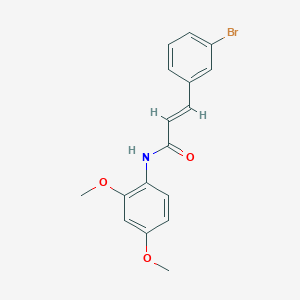

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide

Description

3-(3-Bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by a 3-bromophenyl group attached to the α,β-unsaturated carbonyl system and a 2,4-dimethoxyphenyl substituent on the amide nitrogen. This compound belongs to a broader class of acrylamides studied for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties . The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects, while the 2,4-dimethoxyphenyl group contributes steric bulk and modulates electronic properties through methoxy substituents.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-21-14-7-8-15(16(11-14)22-2)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLFCBZRKLLDAW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 2,4-dimethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reactivity of the Acrylamide Moiety

The α,β-unsaturated carbonyl system enables Michael addition and cycloaddition reactions:

- Thiol addition : Reacts with cysteine residues in proteins, forming covalent adducts .

- Diels-Alder cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives) .

Key Observations :

- The electron-withdrawing effect of the amide group enhances electrophilicity at the β-carbon .

- Substituents (bromo, methoxy) modulate reaction rates and regioselectivity .

Bromophenyl Group

- Suzuki-Miyaura coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

- Nucleophilic aromatic substitution : Limited by electron-donating methoxy groups on the adjacent phenyl ring .

Dimethoxyphenyl Group

- Demethylation : Achieved with BBr₃ in CH₂Cl₂ to yield catechol derivatives .

- Electrophilic substitution : Methoxy groups direct incoming electrophiles to para positions .

Hydrolysis and Stability

- Acidic hydrolysis : Cleaves the amide bond to yield 3-(3-bromophenyl)acrylic acid and 2,4-dimethoxyaniline (HCl/EtOH, reflux) .

- Alkaline stability : Resists hydrolysis under basic conditions (pH 8–10) due to steric hindrance from methoxy groups.

Conditions and Outcomes :

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, EtOH, 80°C | Acrylic acid + amine | |

| Alkaline treatment | NaOH (1M), RT | No degradation |

Radical and Oxidative Pathways

- Radical polymerization : Initiators like AIBN induce polymerization at the acrylamide double bond .

- Oxidation : Ozone or KMnO₄ cleaves the double bond to form diketones or carboxylic acids .

Notable Data :

Scientific Research Applications

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide Applications

This compound is a synthetic organic compound featuring a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide moiety. It has a molecular formula of and holds promise in medicinal chemistry and materials science because of its versatile chemical properties and biological activities.

Scientific Research Applications

This compound is a building block in the synthesis of complex organic molecules. It has been investigated for its potential biological activity, including antimicrobial and anticancer properties, and explored as a potential therapeutic agent due to its ability to interact with biological targets. It is also utilized in developing new materials and polymers with specific properties.

This compound exhibits biological activities, particularly in cancer research. Similar compounds have demonstrated efficacy in inhibiting tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis. Acrylamide derivatives induce cell cycle arrest and apoptosis in various cancer cell lines. For example, similar structured compounds have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM. The substituents on this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation The compound can be oxidized to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

- Substitution The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. These reactions highlight the compound's reactivity and potential for further functionalization, crucial for tailoring its properties for specific applications.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and dimethoxyphenyl groups can facilitate binding to these targets, leading to modulation of their activity. The acrylamide moiety may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Phenyl Ring

- Bromo vs. Methoxy/Hydroxy Groups: The 3-bromophenyl group in the target compound contrasts with analogues bearing methoxy (e.g., (E)-3-(3,4-dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide ) or hydroxy groups (e.g., 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide ). Position of Substituents: The 2,4-dimethoxy configuration in the target compound differs from 3,4-dimethoxy derivatives (e.g., ’s L3), which are linked to neuroprotective effects. Para-substituted methoxy groups (e.g., 4-methoxyphenyl in ) often improve solubility, whereas ortho-substituents (as in 2,4-dimethoxy) may hinder rotational freedom, affecting receptor interactions .

Amide Nitrogen Modifications

- The 2,4-dimethoxyphenyl group on the amide nitrogen distinguishes the target compound from analogues with benzyl (N-benzyl-3-(3-bromophenyl)acrylamide ), phthalimide (), or pyrazine-methyl () substituents. Bulkier groups like phthalimide or pyrazine-methyl are associated with antifungal or neuroprotective activities, respectively, while smaller substituents (e.g., benzyl) may enhance membrane permeability .

Antifungal Activity

- Phthalimide-containing acrylamides with 3,4-dimethoxyphenyl groups (e.g., ) exhibit moderate antifungal activity, with activity increasing with the number of methoxy groups. In contrast, the bromophenyl group in the target compound may reduce antifungal efficacy due to reduced hydrogen-bonding capacity compared to methoxy/hydroxy substituents .

Anti-Inflammatory and Neuroprotective Effects

- Hydroxy- and methoxy-substituted acrylamides (e.g., ’s compound 2 and ’s compound 4) show significant anti-inflammatory activity (IC50 values < 17 µM), attributed to antioxidant properties of phenolic groups. The bromophenyl group’s lack of hydrogen-bond donors may limit similar efficacy, though its lipophilicity could enhance blood-brain barrier penetration .

- Neuroprotective acrylamides (e.g., ’s L3) often incorporate heterocyclic groups (e.g., trimethylpyrazine), which the target compound lacks, suggesting divergent mechanisms .

Anticancer Activity

- Quinoline acrylamides with 3-bromophenyl groups (e.g., compound 20 in ) showed lower anti-breast cancer activity (IC50 > 47.9 µM) compared to trimethoxyphenyl derivatives (IC50 ~29.8 µM). This highlights the importance of substituent electronic profiles in cytotoxicity, where electron-rich groups may enhance DNA intercalation or kinase inhibition .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The bromine atom increases molecular weight (316.20 g/mol for the target compound vs.

- Melting Points : Methoxy-substituted acrylamides (e.g., ’s 4h, mp 155–157°C) generally have higher melting points than brominated analogues due to stronger intermolecular interactions (e.g., van der Waals forces in brominated compounds vs. hydrogen bonding in methoxy derivatives) .

Data Tables

Table 1: Structural and Activity Comparison of Selected Acrylamides

Table 2: Physicochemical Properties

Biological Activity

3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide moiety . Its unique structure contributes to its reactivity and potential for further functionalization, which is crucial for developing targeted therapeutic agents.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . Similar compounds have been shown to inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis.

- Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors. The bromophenyl and dimethoxyphenyl groups enhance binding affinity to these targets, potentially leading to the modulation of their activity. The acrylamide moiety may participate in covalent bonding with nucleophilic sites on proteins, exerting cytotoxic effects against cancer cells.

Cytotoxic Effects

Studies have demonstrated that acrylamide derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .

Data Table: Comparison of Structural Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-3-(3-bromophenyl)acrylamide | Contains a benzyl group instead of dimethoxyphenyl | Different substituent affects reactivity |

| N-benzyl-3-(4-bromophenyl)acrylamide | Bromine in para position | Variations in electronic effects due to position |

| N-benzyl-3-(3-chlorophenyl)acrylamide | Chlorine instead of bromine | Potentially different biological activity |

| N-benzyl-3-(3-fluorophenyl)acrylamide | Fluorine instead of bromine | Fluorinated compounds often exhibit distinct properties |

Case Studies

- Inhibition of EGFR Signaling : Related acrylamide derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in cancer progression. This inhibition leads to reduced cell proliferation and enhanced apoptosis in cancerous cells.

- Caspase Activation : In cellular assays, certain derivatives of acrylamide have been shown to enhance caspase-3 activity significantly, indicating their role in promoting apoptotic pathways within cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-bromophenyl)-N-(2,4-dimethoxyphenyl)acrylamide, and how can its purity be validated?

- Methodology : The compound can be synthesized via a coupling reaction between 3-(3-bromophenyl)acrylic acid and 2,4-dimethoxyaniline using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF under inert conditions .

- Validation : Confirm purity via high-resolution mass spectrometry (HR-ESI-MS) and structural integrity via NMR (e.g., observing characteristic acrylamide proton signals at δ ~6.3–7.6 ppm) and NMR .

Q. How do the electronic and steric effects of the bromophenyl and dimethoxyphenyl groups influence the compound’s reactivity?

- Analysis : The electron-withdrawing bromine atom increases electrophilicity at the acrylamide carbonyl, facilitating nucleophilic attacks. Conversely, the methoxy groups donate electron density via resonance, stabilizing the aromatic ring and potentially altering regioselectivity in cross-coupling reactions . Computational studies (DFT) can model charge distribution and predict reaction sites.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

- Techniques :

- IR : Amide C=O stretch (~1650–1680 cm) and N-H bend (~3300 cm) .

- NMR : Doublet signals for the acrylamide’s α and β protons (J ≈ 15–16 Hz, δ ~6.3–7.6 ppm) and methoxy group singlet (δ ~3.8 ppm) .

- HR-MS : Exact mass confirmation (e.g., CHBrNO: [M+H] ~370.03) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : EFSA evaluated a structurally similar acrylamide (3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)-ethyl]-acrylamide) and found a NOAEL of 23.4 mg/kg bw/day, with no genotoxicity concerns . Discrepancies in bioactivity (e.g., neuroprotective vs. cytotoxic effects) may arise from dose-dependent effects or assay conditions. Validate findings using orthogonal assays (e.g., MTT, ROS scavenging) and adjust concentrations to align with pharmacokinetic parameters .

Q. What strategies can improve the compound’s bioavailability for in vivo neuroprotection studies?

- Approach :

- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility without disrupting pharmacophore integrity .

- Formulation : Use nanocarriers (e.g., liposomes) to bypass metabolic degradation.

- Dosing : Optimize based on ADME studies (e.g., C, t) from rodent models .

Q. How does the compound’s stereochemistry (E/Z isomerism) affect its interaction with biological targets?

- Experimental Design :

- Synthesize and isolate E/Z isomers via chiral chromatography.

- Compare binding affinities using SPR or ITC against targets (e.g., acetylcholinesterase for Alzheimer’s applications) .

- Computational docking (AutoDock Vina) can predict isomer-specific binding modes .

Q. What mechanistic insights explain the compound’s antifungal activity in structurally related acrylamides?

- Hypothesis : Methoxy groups enhance membrane permeability, while the acrylamide moiety disrupts fungal cell wall synthesis.

- Validation :

- Conduct time-kill assays against Candida spp.

- Perform SEM to observe hyphal morphology changes .

- Compare with analogs lacking methoxy/bromo groups to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.